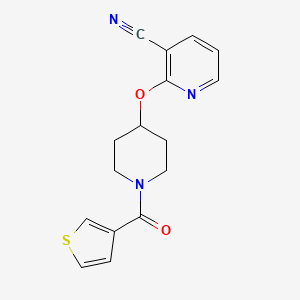

2-((1-(Thiophene-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile

Description

2-((1-(Thiophene-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic compound that features a thiophene ring, a piperidine ring, and a nicotinonitrile moiety

Properties

IUPAC Name |

2-[1-(thiophene-3-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c17-10-12-2-1-6-18-15(12)21-14-3-7-19(8-4-14)16(20)13-5-9-22-11-13/h1-2,5-6,9,11,14H,3-4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIZVXZAIGAAEOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Thiophene-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps, starting with the preparation of the thiophene-3-carbonyl chloride, which is then reacted with piperidine to form the intermediate 1-(thiophene-3-carbonyl)piperidine. This intermediate is further reacted with 2-chloronicotinonitrile under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency.

Chemical Reactions Analysis

Formation of the Ether Linkage

The ether bond between the piperidine and nicotinonitrile moieties is formed via nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction. For SNAr, a nitro- or halogen-substituted pyridine derivative reacts with the piperidine alcohol under basic conditions (e.g., K₂CO₃ in DMF) .

Key Reaction:

Data:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| SNAr | K₂CO₃, DMF, 80°C, 12 h | 70–85% |

Functionalization of the Cyano Group

The nitrile group on the pyridine ring undergoes hydrolysis under acidic or basic conditions to form amides or carboxylic acids. For example:

-

Acidic Hydrolysis: Concentrated HCl at reflux converts the nitrile to a carboxylic acid.

-

Basic Hydrolysis: LiOH in methanol-water yields the primary amide .

Key Reaction (Basic Hydrolysis):

Data:

| Condition | Product | Yield | Reference |

|---|---|---|---|

| LiOH (3 eq.), MeOH, RT, 12 h | Carboxamide | 70% |

Hydrogenation of Allyl/Propargyl Substituents

If intermediates contain unsaturated bonds (e.g., allyl groups), catalytic hydrogenation with Pd/C under H₂ removes these groups. This step is critical for reducing steric hindrance in subsequent reactions .

Key Reaction:

Data:

| Catalyst | Pressure | Yield | Reference |

|---|---|---|---|

| 10% Pd/C | H₂ (1 atm) | 94% |

Amide Coupling Reactions

The thiophene carbonyl group participates in amide bond formation with amines using coupling agents like HATU or EDC/HOBt. This is often employed to diversify the compound’s structure for biological testing .

Key Reaction:

Data:

| Coupling Agent | Base | Solvent | Yield | Reference |

|---|---|---|---|---|

| HATU | DIPEA | DCM | 85–92% |

Resistance to Electrophilic Substitution

The electron-withdrawing cyano and carbonyl groups deactivate the pyridine and thiophene rings, making electrophilic substitution (e.g., nitration, sulfonation) less favorable without directing groups .

Scientific Research Applications

Pharmaceutical Applications

- Biological Activity : Compounds with piperidine and thiophene rings often exhibit biological activity, including potential antiviral, antibacterial, or anticancer properties. The nicotinonitrile moiety could enhance these properties due to its electron-withdrawing nature.

- Drug Design : In drug design, such compounds might serve as scaffolds for developing new drugs targeting specific biological pathways. The presence of a thiophene ring, known for its stability and ability to participate in π-π interactions, could be beneficial in binding to biological targets.

Materials Science Applications

- Organic Electronics : Thiophene derivatives are commonly used in organic electronics due to their conductivity and stability. Incorporating these into larger molecules like 2-((1-(Thiophene-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile could lead to novel materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

- Polymer Synthesis : The compound could serve as a monomer or building block for polymers with unique optical or electrical properties.

Organic Synthesis Applications

- Catalysis : Piperidine derivatives are sometimes used as catalysts or ligands in organic synthesis. The thiophene and nicotinonitrile components might enhance the catalytic activity or selectivity of such compounds.

- Synthetic Intermediates : The compound could be used as an intermediate in the synthesis of more complex molecules, leveraging its functional groups for further transformations.

Case Studies and Data Tables

| Compound Type | Application | Key Features |

|---|---|---|

| Thiophene Derivatives | Organic Electronics | Conductivity, Stability |

| Piperidine Derivatives | Pharmaceutical Agents | Biological Activity, Drug Design |

| Nicotinonitrile Derivatives | Organic Synthesis | Electron-withdrawing Properties |

Research Findings and Insights

While direct research findings on This compound are scarce, insights from related compounds suggest potential in various fields:

- Pharmacological Potential : Compounds with similar structures have shown promise in drug development due to their ability to interact with biological targets.

- Materials Science : The incorporation of thiophene rings into organic materials enhances their electronic properties, making them suitable for applications in OLEDs and OPVs.

- Synthetic Utility : The compound's functional groups offer opportunities for further chemical transformations, making it a useful intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 2-((1-(Thiophene-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can participate in π-π interactions, while the piperidine ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxamide.

Piperidine derivatives: Compounds such as piperidine-4-carboxylic acid and 1-benzylpiperidine.

Nicotinonitrile derivatives: Compounds like 2-chloronicotinonitrile and 2-aminonicotinonitrile.

Uniqueness

2-((1-(Thiophene-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is unique due to the combination of its structural features, which allow it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.

Biological Activity

The compound 2-((1-(Thiophene-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, based on diverse research findings.

Chemical Structure

The chemical structure of this compound can be described as follows:

- Core Structure : The compound features a piperidine ring substituted with a thiophene-3-carbonyl group and a nicotinonitrile moiety.

- Functional Groups : The presence of the nitrile and ether functional groups contributes to the compound's reactivity and biological activity.

Antimicrobial Activity

Research indicates that derivatives of compounds containing piperidine and thiophene structures exhibit significant antimicrobial properties. For instance, compounds synthesized via multicomponent reactions have shown promising antibacterial activity against various strains:

| Compound | Target Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| Example A | Escherichia coli | 22 |

| Example B | Staphylococcus aureus | 20 |

| Example C | Pseudomonas aeruginosa | 21 |

These findings suggest that modifications to the piperidine structure can enhance antibacterial efficacy compared to standard antibiotics such as ampicillin and gentamicin .

Anti-inflammatory Activity

Compounds similar to this compound have been evaluated for their anti-inflammatory properties. In studies comparing various synthesized compounds, some have demonstrated greater anti-inflammatory effects than curcumin, a well-known anti-inflammatory agent. The mechanism of action typically involves the inhibition of pro-inflammatory cytokines and enzymes .

Anticancer Activity

The anticancer potential of piperidine derivatives has been explored extensively. For example, certain analogs have shown cytotoxic effects against various cancer cell lines. The following table summarizes some key findings:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | A549 (Lung Cancer) | 10.4 |

| Compound E | HeLa (Cervical Cancer) | 7.5 |

| Compound F | MCF-7 (Breast Cancer) | >200 |

These results indicate that structural modifications can significantly influence the cytotoxicity of piperidine-based compounds against cancer cells .

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of piperidine derivatives showed that those with thiophene substitutions exhibited enhanced activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 72.8 to 150 μg/mL, indicating moderate antibacterial activity .

- Anticancer Mechanism : In vitro studies demonstrated that specific derivatives induced apoptosis in cancer cells through the activation of caspase pathways, suggesting a potential mechanism for their anticancer effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.